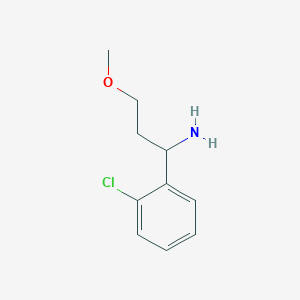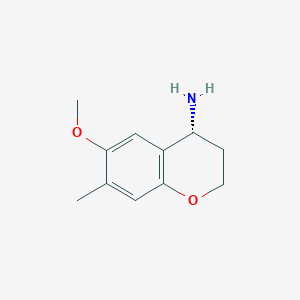
(R)-6-Methoxy-7-methylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Methoxy-7-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 7th position, and an amine group at the 4th position on the chroman ring. The ® configuration indicates the specific spatial arrangement of these groups, which can significantly influence the compound’s biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 7th position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-7-methylchroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
®-6-Methoxy-7-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
®-6-Methoxy-7-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
相似化合物的比较
Similar Compounds
6-Methoxy-7-methylchroman-4-amine: Lacks the ® configuration, which may result in different biological activities.
6-Methoxy-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
7-Methylchroman-4-amine: Lacks the methoxy group, which can influence its reactivity and biological activity.
Uniqueness
®-6-Methoxy-7-methylchroman-4-amine is unique due to its specific ® configuration, which can significantly impact its interaction with biological targets and its overall pharmacological profile. This chiral specificity often results in enhanced potency and selectivity compared to its non-chiral or differently configured analogs.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(4R)-6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI 键 |
JCXIOPSEMHSFCS-SECBINFHSA-N |
手性 SMILES |
CC1=CC2=C(C=C1OC)[C@@H](CCO2)N |
规范 SMILES |
CC1=CC2=C(C=C1OC)C(CCO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)
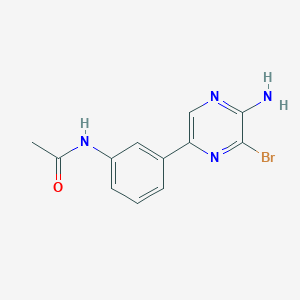
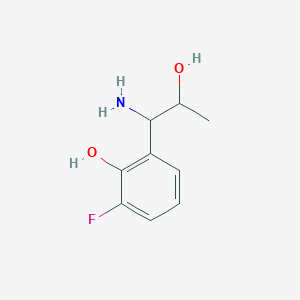
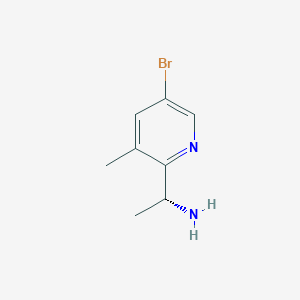

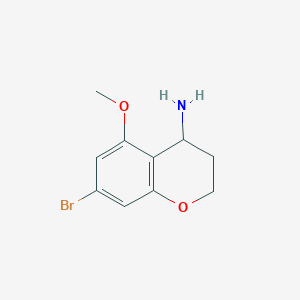
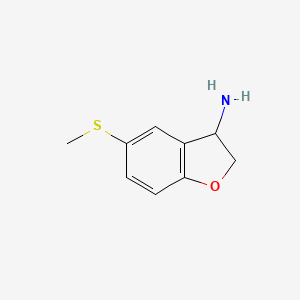
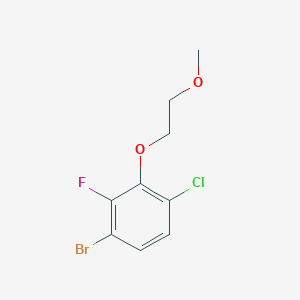

![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)


